Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13;/h2-5,8H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXMEOKUUURFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959139-69-6 | |
| Record name | methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
MTF-AA has diverse applications in scientific research, particularly in the following areas:
Chemistry
- Building Block for Complex Molecules: MTF-AA serves as a precursor in synthesizing more complex organic compounds due to its functional groups, allowing for various chemical transformations such as oxidation, reduction, and substitution reactions.
Biology
- Bioactive Compound Investigation: Research indicates that MTF-AA may exhibit antimicrobial and anticancer properties, making it a candidate for therapeutic applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are crucial for biological interactions.
Medicine
- Drug Development: MTF-AA is explored for its potential use in designing enzyme inhibitors or receptor modulators. Its mechanism of action involves interaction with specific molecular targets, influencing biological pathways related to neuropharmacology and anti-inflammatory responses .
Protein Modification
- S-trifluoroacetylation Agent: The compound is recognized as a cell-permeable protein modifying agent capable of S-trifluoroacetylation, which can alter protein function and stability. This modification is significant for understanding protein interactions within cellular contexts .
MTF-AA's biological activity is attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition: Preliminary studies suggest that MTF-AA inhibits matrix metalloproteinases (MMPs), particularly MMP-1, demonstrating enhanced potency compared to non-fluorinated analogs.
- Neurotransmitter Modulation: Early investigations indicate potential interactions with neurotransmitter receptors, influencing metabolic pathways relevant to neuropharmacology.
Case Studies and Research Findings
A review of recent studies highlights the biological activity of MTF-AA:
- Antimicrobial Properties: Compounds with trifluoromethyl groups often show enhanced bioactivity. MTF-AA has been evaluated for its ability to inhibit bacterial growth and cancer cell proliferation.
- Protein Interaction Studies: Research utilizing mass spectrometry has demonstrated that S-trifluoroacetylation can significantly alter protein interactions and stability, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Trifluoromethyl vs. Chloro analogs (e.g., 2-Cl) exhibit lower molecular weights and may have higher reactivity due to weaker C-Cl bond strength .
- Substituent Position: Moving the -CF₃ group from ortho (target) to para (e.g., CAS 439088-62-7) increases steric accessibility, which could influence binding affinity in target proteins .
Biological Activity
Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride, a compound characterized by its unique trifluoromethyl group, has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The compound has a molecular formula of CHClFN\O\ and a molecular weight of approximately 269.65 g/mol. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases binding affinity and selectivity, potentially modulating the activity of these targets. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-1, showing significantly enhanced potency compared to non-fluorinated analogs .
- Neurotransmitter Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing metabolic pathways related to neuropharmacology.
Antimicrobial and Anticancer Properties
Research indicates that this compound possesses potential antimicrobial and anticancer properties. Investigations have shown that compounds featuring trifluoromethyl groups often exhibit enhanced bioactivity, making them promising candidates for therapeutic applications in these areas.
Protein Modification
The compound is recognized as a cell-permeable protein modifying agent capable of S-trifluoroacetylation. This modification can affect protein function, stability, and interactions with other molecules, which is essential for understanding its implications in cellular contexts.
Case Studies and Research Findings
A review of recent studies highlights the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving esterification and subsequent salt formation. For example, analogous syntheses (e.g., in EP 4 374 877 A2) use coupling reactions between aryl amines and activated esters under mild acidic conditions. Optimization involves:
- Catalytic Systems : Use of DMF or DCM as solvents with coupling agents like HATU or EDCI .
- Temperature Control : Stirring at room temperature or mild heating (40–60°C) to avoid decomposition of the trifluoromethyl group .
- Purification : Column chromatography or HPLC (e.g., YMC-Actus Triart C18 column) with mobile phases such as MeCN/water (0.1% formic acid) to achieve >97% purity .
Q. How can the purity and structural integrity of this compound be validated in academic research settings?
- Methodological Answer : Use orthogonal analytical techniques:
- LCMS : Confirm molecular weight (e.g., m/z 727 [M+H]+ observed in similar compounds) .
- HPLC : Retention time consistency (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) .
- NMR : Analyze , , and spectra to verify regioselectivity and absence of byproducts (e.g., trifluoromethyl resonance at ~110–120 ppm in ) .
Q. What are the critical stability considerations for this hydrochloride salt under experimental storage conditions?
- Methodological Answer :
- Moisture Sensitivity : Store at -20°C in desiccated environments; avoid exposure to humidity to prevent hydrolysis of the ester group .
- Light Sensitivity : Protect from UV light to prevent degradation of the aromatic trifluoromethyl moiety .
- Long-Term Stability : Use azeotropic drying (e.g., with toluene) during synthesis to remove residual water, which improves shelf life .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple assays (e.g., enzyme inhibition, cellular uptake) and compare with structurally related compounds (e.g., Methyl 2-amino-2-cyclopropylacetate hydrochloride ).
- Metabolic Stability Studies : Use liver microsomes or hepatocytes to assess if discrepancies arise from differential metabolism .
- Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities and rationalize conflicting activity trends .
Q. What strategies are effective in improving regioselectivity during the synthesis of the trifluoromethylphenylacetate core?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to control trifluoromethylphenyl ring functionalization .
- Protecting Groups : Temporarily block reactive amines (e.g., with Boc groups) to prevent undesired side reactions .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) for enantioselective formation of the α-amino ester .
Q. How can researchers characterize the hydrochloride salt’s crystallinity and polymorphism for formulation studies?
- Methodological Answer :
- PXRD : Compare diffraction patterns with known hydrochloride salts (e.g., D-4-hydroxyphenylglycine methyl ester hydrochloride ).
- DSC/TGA : Analyze thermal transitions to identify polymorphic forms and hydrate stability .
- Single-Crystal X-ray : Resolve crystal packing and counterion interactions to guide co-crystal engineering .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
